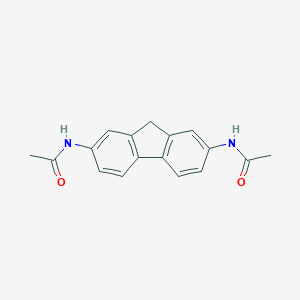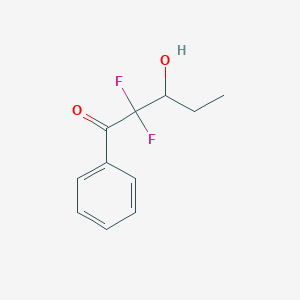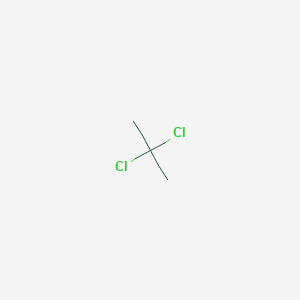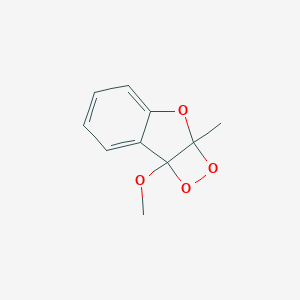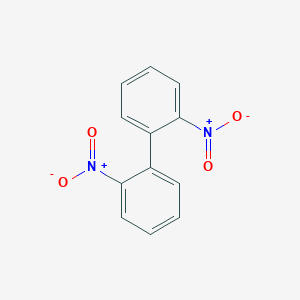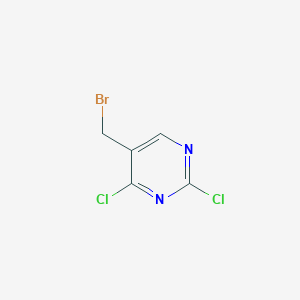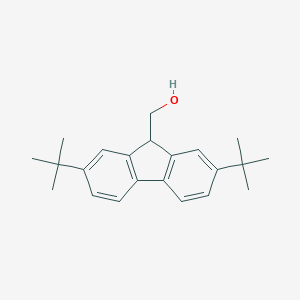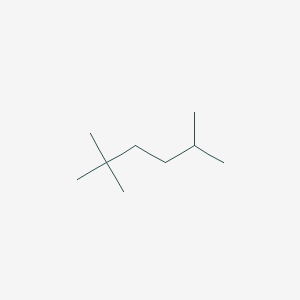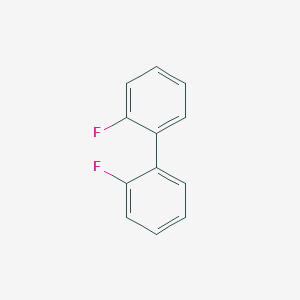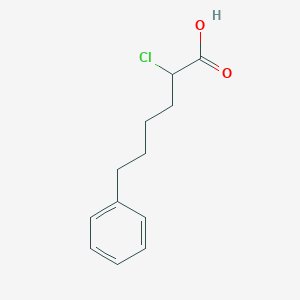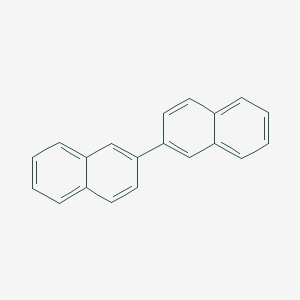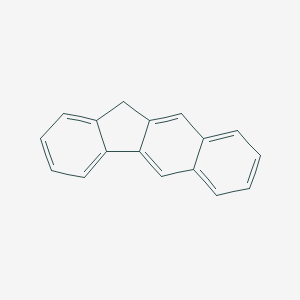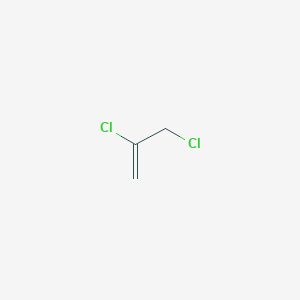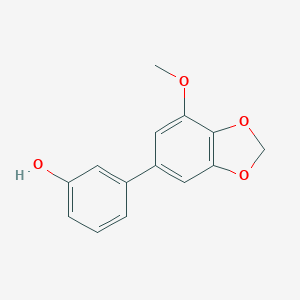
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, also known as apocynin, is a natural compound found in the roots of the herbaceous plant Picrorhiza kurroa. It has been widely studied for its potential therapeutic effects, particularly in the fields of inflammation and oxidative stress.
Applications De Recherche Scientifique
Insect Chemosterilants and Anti-Juvenile Hormones
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol has been studied for its potential as an insect chemosterilant and anti-juvenile hormone. Research shows that structural modifications of benzylphenols, including this compound, can lead to moderate inhibitory action on cytochrome P-450 mono-oxygenases and demonstrate chemosterilant activity on various insects (Matolcsy et al., 1986).
Oxidative Transformation in Research
The oxidative transformation of guaiacol, which can lead to the formation of 1,3-benzodioxole, has been a subject of study. This research provides insight into the thermochemistry of radical processes involving demethylation of the methoxy group, which is critical in understanding the chemical behavior of compounds like 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol (Biela et al., 2022).
Antioxidative Activity
Studies on benzodioxole derivatives, closely related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, have shown significant antioxidative activities. These studies reveal how different structural components, such as the methylenedioxy function, contribute to the stabilization of phenoxy radicals, which is pivotal in antioxidant research (Jinno et al., 1999).
Synthesis of Complex Organic Compounds
The synthesis of complex organic compounds, like isodecarine, involves the use of 2-methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-1-ol, a compound structurally related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol. This research contributes to the field of organic chemistry and the development of new pharmaceuticals (Hlaváč et al., 2007).
Anti-inflammatory and Antimicrobial Properties
Phenolic compounds similar to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol have been isolated from Myristica fragrans seeds and shown to possess anti-inflammatory and antimicrobial properties. This research opens avenues for developing new therapeutic agents (Cuong et al., 2011; Tavman et al., 2009)(Tavman et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of related compounds have been conducted to understand their biological activities better. This research helps in drug design and the understanding of molecular interactions (Viji et al., 2020).
Renewable Chemical Feedstocks
Research on renewable chemical feedstocks includes the investigation of phenolic compounds derived from lignocellulosic materials. This is relevant in the context of bio-based chemicals and sustainable practices (Xu et al., 2012).
Propriétés
Numéro CAS |
136051-64-4 |
|---|---|
Nom du produit |
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol |
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C14H12O4/c1-16-12-6-10(7-13-14(12)18-8-17-13)9-3-2-4-11(15)5-9/h2-7,15H,8H2,1H3 |
Clé InChI |
RZEQCWOSRBVTLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |
Autres numéros CAS |
136051-64-4 |
Synonymes |
3'-HMMDB 3'-hydroxy-5-methoxy-3,4-methylenedioxybiphenyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



